molecular formula C10H17F3N2O2 B066647 tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 186203-13-4

tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No. B066647
M. Wt: 254.25 g/mol
InChI Key: CBRWRWRFOZZKCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves complex chemical reactions that utilize chiral sulfinamides, particularly tert-butanesulfinamide, as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is characterized by the presence of a pyrrolidine ring, a common structural motif in medicinal chemistry. This five-membered ring structure is utilized widely due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as “pseudorotation” (Li Petri et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves various transformations, including fluorination and monofluoromethylation, which modify its properties for synthetic medical chemistry applications. These modifications aim to improve the molecule's properties, such as bioavailability and reactivity, making it a versatile building block for developing pharmaceutically important compounds (Moskalik, 2023).

Physical Properties Analysis

The physical properties of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, such as solubility, melting point, and boiling point, are critical in determining its applications in chemical synthesis and pharmaceutical formulations. These properties are influenced by the compound's molecular structure, particularly the presence of the trifluoromethyl group and the pyrrolidine ring, which affect its polarity, hydrophobicity, and overall stability.

Chemical Properties Analysis

The chemical properties of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, including reactivity with various reagents, stability under different conditions, and its ability to undergo further functionalization, are essential for its application in organic synthesis and drug design. The presence of the tert-butyl and trifluoromethyl groups in its structure provides unique reactivity patterns that enable the construction of complex molecules for pharmaceutical applications.

Scientific Research Applications

Photoredox-Catalyzed Amination

A photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as a versatile amidyl-radical precursor was developed. This innovative method enables the assembly of 3-aminochromones under mild conditions, significantly expanding the applicability of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Structural Insights through Crystallography

Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing the orientation of the carbamate and amide groups. This study highlighted the molecule's electric dipole moment and the role of antiparallel H-bonding and dipole interactions in forming columnar stacking, offering insights into molecular design and interaction mechanisms (Baillargeon, Lussier, & Dory, 2014).

Synthetic Methodologies for Drug Intermediates

An efficient synthesis route for tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and its analogs was developed from itaconic acid ester. This process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, marking a significant advancement in the synthesis of important drug intermediates (Geng Min, 2010).

Lithiation Site Control

Research on the lithiation of various pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrated the control over lithiation sites, enabling the synthesis of substituted derivatives. This work provides valuable insights into regioselective synthesis strategies for chemical compounds (Smith et al., 2013).

Palladium-Catalyzed Synthesis

A one-pot tandem palladium-catalyzed process for the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones was developed, showcasing the utility of tert-butyl (2-chloropyridin-3-yl)carbamate in preparing complex organic molecules with potential pharmaceutical applications (Jeremy P. Scott, 2006).

properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWRWRFOZZKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599247
Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

CAS RN

186203-13-4
Record name 1,1-Dimethylethyl N-[3-(trifluoromethyl)-3-pyrrolidinyl]carbamate
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Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate
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